N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide
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Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18ClN5OS and its molecular weight is 411.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis , suggesting that the bacterial cells could be the primary targets .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth of the bacteria . The compound’s interaction with its targets could lead to the disruption of essential biological processes within the bacterial cells, thereby inhibiting their growth and proliferation .
Biochemical Pathways
Considering the anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound might interfere with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives, the compound’s action could result in the inhibition of the growth and proliferation of mycobacterium tuberculosis .
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide, commonly referred to as compound 1, is a novel synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is C20H18ClN5OS with a molecular weight of 411.9 g/mol. The structure includes a benzo[d]thiazole moiety, which is known for its diverse biological properties.
Table 1: Basic Properties of Compound 1
Property | Value |
---|---|
Molecular Formula | C20H18ClN5OS |
Molecular Weight | 411.9 g/mol |
CAS Number | 1171341-82-4 |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Anticancer Activity
Research has indicated that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. A study focusing on structurally related thiazole derivatives reported promising results against various cancer cell lines. For instance, compounds with similar structural features demonstrated IC50 values in the range of 1.61 to 2.00 µg/mL against A-431 and Jurkat cell lines, suggesting that modifications in the thiazole structure can enhance cytotoxicity .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been extensively studied. In particular, the presence of electron-withdrawing groups on the phenyl ring has been correlated with increased seizure protection indices. For example, a derivative with a similar structure showed a median effective dose (ED50) of 18.4 mg/kg in animal models . This suggests that compound 1 may also possess anticonvulsant activity, although specific studies on this compound are still needed.
Antimicrobial Activity
The benzo[d]thiazole group is often associated with antimicrobial properties. Research has shown that derivatives containing this moiety exhibit activity against various bacterial strains. While specific data for compound 1 is limited, related compounds have demonstrated significant antibacterial effects, indicating potential for further exploration in this area .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.
Key Findings from SAR Studies
- Thiazole Moiety : The presence of the thiazole ring is essential for cytotoxic activity.
- Substituents : Electron-withdrawing groups (e.g., Cl, Br) enhance activity, while electron-donating groups can diminish it.
- Pyridine Substitution : Variations in the pyridine substituent can significantly affect biological outcomes.
Table 2: Summary of SAR Findings
Structural Feature | Effect on Activity |
---|---|
Thiazole Ring | Essential for activity |
Electron-Withdrawing Groups | Increase potency |
Electron-Donating Groups | Decrease potency |
Pyridine Variants | Variable effects |
Case Studies and Research Findings
Several studies have explored compounds similar to compound 1:
- Evren et al. (2019) conducted research on thiazole derivatives showing selective anticancer properties against NIH/3T3 and A549 cell lines, with strong selectivity reported .
- A study on thiazole-linked azoles demonstrated significant anticonvulsant activity in animal models, suggesting potential applications for compound 1 in treating epilepsy .
- Research on substituted triazoles indicated their effectiveness as selective inhibitors in various biological systems, highlighting the importance of further investigation into similar scaffolds like compound 1 .
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-ethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5OS/c1-3-26-16(8-10-23-26)19(27)25(12-14-5-4-9-22-11-14)20-24-17-13(2)6-7-15(21)18(17)28-20/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQLNQMQWDCMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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